Erbium tris(3-(heptafluoropropylhydroxy
Description
Significance of Lanthanide Complexes in Modern Science
Lanthanide complexes, which consist of a central lanthanide ion bonded to one or more surrounding molecules or ions known as ligands, are of immense importance in modern science and technology. Their significance stems from the unique electronic configuration of the lanthanide elements, specifically the partially filled 4f orbitals. These orbitals are well-shielded from the external environment, resulting in characteristic sharp and narrow emission bands, long luminescence lifetimes, and distinct magnetic properties. rsc.orgnih.gov
These properties make lanthanide complexes indispensable in a wide array of applications. They are utilized in organic light-emitting diodes (OLEDs), telecommunication systems, and medical imaging. rsc.orgnih.gov Furthermore, their paramagnetic nature has led to their use as contrast agents in magnetic resonance imaging (MRI) and as chiral shift reagents in nuclear magnetic resonance (NMR) spectroscopy to simplify complex spectra and determine the enantiomeric purity of chiral molecules. nih.govharvard.edu The ongoing development of new lanthanide complexes continues to push the boundaries of what is possible in materials science, with applications extending to catalysis and the creation of single-molecule magnets.
Rationale for Research on Highly Fluorinated Lanthanide Complexes
A significant area of research within lanthanide chemistry is the use of highly fluorinated ligands. The rationale for incorporating fluorine atoms into the organic ligands surrounding the lanthanide ion is multifaceted. One of the primary motivations is to enhance the luminescent properties of the complex. The presence of high-frequency oscillators, such as carbon-hydrogen (C-H) bonds, in close proximity to the lanthanide ion can lead to non-radiative decay, quenching the desired luminescence. By replacing these C-H bonds with more stable carbon-fluorine (C-F) bonds, this quenching effect can be significantly reduced, leading to more efficient and brighter emission. rsc.org
Furthermore, fluorination can increase the volatility and solubility of the lanthanide complex in various solvents, which is advantageous for certain deposition techniques and in solution-based studies. scbt.com The electron-withdrawing nature of fluorine atoms can also influence the electronic properties of the ligand and, consequently, the energy transfer processes within the complex, which can be fine-tuned to optimize performance in specific applications. In the context of NMR shift reagents, fluorinated ligands can enhance the Lewis acidity of the lanthanide center, leading to stronger binding with substrate molecules and more significant induced shifts in the NMR spectrum. rsc.org
Overview of Academic Research Trajectories for Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate)
While specific research dedicated exclusively to Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) is not extensively documented in publicly available literature, its academic research trajectories can be inferred from the properties of its constituent parts: the erbium(III) ion, the highly fluorinated β-diketonate ligand, and the chiral camphor (B46023) moiety.
The primary research interest in this compound is likely twofold. First, given the well-established use of its europium analogue, Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3), as a chiral lanthanide shift reagent, the erbium version is a strong candidate for similar applications in NMR spectroscopy. rsc.orgsigmaaldrich.com Research in this area would focus on its ability to induce chemical shifts in the spectra of chiral molecules, aiding in the determination of their absolute configuration and enantiomeric excess. nih.govresearchgate.net
Secondly, the presence of the erbium(III) ion suggests a significant research trajectory in the field of near-infrared (NIR) luminescence. Erbium(III) is known for its characteristic emission in the 1530-1550 nm range, which is a crucial window for telecommunications, particularly in optical amplifiers for fiber optic networks. rsc.orgnih.govrsc.org Research would therefore likely explore the synthesis and characterization of this complex for its potential use in NIR-emitting OLEDs and other optical devices. The fluorinated ligand would be expected to enhance the efficiency of this NIR emission. nih.gov
Interactive Data Tables
Chemical and Physical Properties
Due to the limited availability of specific experimental data for Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate), the following table includes data for its widely studied europium analogue, which is expected to have similar, though not identical, physical properties.
| Property | Value | Reference |
| Chemical Formula | C₄₂H₄₂ErF₂₁O₆ | americanelements.com |
| Synonyms | Er(hfc)3; Erbium tris{(1Z)-2,2,3,3,4,4,4-heptafluoro-1-[(1R,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene]-1-butanolate} | americanelements.com |
| Appearance | Powder | sigmaaldrich.com |
| Melting Point (Europium Analogue) | 156-158 °C | sigmaaldrich.comsigmaaldrich.com |
| Optical Activity (Europium Analogue) | [α]20/D +158.0°, c = 1 in chloroform | sigmaaldrich.comsigmaaldrich.com |
| Solubility | Soluble in chloroform | scbt.com |
Potential Research Applications
| Application Area | Rationale | Key References |
| Chiral NMR Shift Reagent | The chiral camphor-derived ligand allows for the differentiation of enantiomers in NMR spectroscopy. The paramagnetic erbium ion induces shifts in the NMR signals. | nih.govharvard.eduresearchgate.net |
| Near-Infrared (NIR) Emitting Materials | The erbium(III) ion exhibits a characteristic emission band around 1540 nm, which is crucial for telecommunications and optical amplification. | rsc.orgnih.govrsc.org |
| Organic Light-Emitting Diodes (OLEDs) | The NIR luminescence of the complex could be harnessed in the fabrication of specialized OLEDs for applications in night-vision displays and optical signaling. | rsc.orgrsc.org |
| Optical Probes and Sensors | The luminescent properties of the complex could be sensitive to its local environment, enabling its use in chemical sensing applications. | nih.gov |
Structure
2D Structure
Properties
CAS No. |
123359-45-5 |
|---|---|
Molecular Formula |
C42H45ErF21O6 |
Molecular Weight |
1212.041 |
IUPAC Name |
erbium;(1S,3E,4R)-3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;(1S,3Z,4R)-3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/3C14H15F7O2.Er/c3*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;/h3*6,23H,4-5H2,1-3H3;/b9-7+;2*9-7-;/t3*6-,11+;/m000./s1 |
InChI Key |
VKBOLWUSVWLRDP-UFGMMYBOSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.[Er] |
Origin of Product |
United States |
Synthetic Methodologies and Ligand Design Principles for Erbium Tris 3 Heptafluoropropylhydroxy
Advanced Synthetic Routes to Ligand Precursors
The foundation of a high-purity erbium complex lies in the quality of its organic ligand. The ligand, 3-(heptafluoropropylhydroxymethylene)camphor, is a chiral β-diketone derived from camphor (B46023), a readily available natural product. mdpi.comnih.gov The synthesis of this ligand involves specialized strategies to ensure stereochemical integrity and to allow for large-scale production.
Stereoselective Synthesis Strategies for 3-(Heptafluoropropyl)hydroxy Ligands
The chirality of the ligand is a crucial feature, often influencing the properties of the final lanthanide complex. mdpi.com The synthesis typically starts from (+)-camphor or (–)-camphor to impart the desired stereochemistry. The key step is the Claisen condensation of a camphor derivative with an ester containing the heptafluoropropyl group, such as ethyl heptafluorobutanoate.
The general reaction involves the deprotonation of the camphor methylene (B1212753) group adjacent to the carbonyl, followed by nucleophilic attack on the fluorinated ester. The stereoselectivity is generally retained from the starting camphor scaffold. The use of a strong, non-nucleophilic base is critical to prevent side reactions.
| Parameter | Condition | Rationale |
| Starting Material | (+)-camphor or (-)-camphor | To introduce chirality into the ligand. |
| Reagent | Ethyl heptafluorobutanoate | Source of the heptafluoropropyl group. |
| Base | Sodium hydride (NaH) or Sodium methoxide (B1231860) (NaOMe) | To deprotonate the camphor α-position. |
| Solvent | Anhydrous ether or tetrahydrofuran (B95107) (THF) | To provide an inert reaction medium. |
This method allows for the preparation of the ligand with a high degree of stereochemical purity, which is essential for applications where chirality is a key factor, such as in asymmetric catalysis or as chiral shift reagents in NMR spectroscopy. rsc.org
Scalability Considerations in Ligand Synthesis
Transitioning the synthesis of the 3-(heptafluoropropyl)hydroxy ligand from a laboratory scale to an industrial scale presents several challenges. Key considerations include the cost and availability of reagents, reaction efficiency, and the ease of purification.
One of the primary challenges is the handling of highly reactive reagents like sodium hydride on a large scale. Alternative, safer bases may be explored. Furthermore, optimizing reaction conditions to maximize yield and minimize byproduct formation is crucial for economic viability. Purification of the ligand on a large scale often moves from chromatographic methods to more scalable techniques like distillation or recrystallization.
Complexation Strategies for Erbium tris(3-(heptafluoropropylhydroxy))
The formation of the erbium complex involves the reaction of an erbium salt with three equivalents of the deprotonated ligand. The choice of solvent, stoichiometry, and reaction conditions plays a pivotal role in achieving a high yield of the desired complex.
Solvent System Optimization for High-Yield Complex Formation
The selection of an appropriate solvent system is critical for the successful synthesis of this compound)). The solvent must be able to dissolve both the erbium salt and the ligand, while also facilitating the deprotonation of the ligand and the subsequent complexation.
Commonly used solvents include alcohols, such as ethanol (B145695) or methanol, often in the presence of a base like sodium hydroxide (B78521) or ammonia (B1221849) to deprotonate the β-diketone. The reaction is typically carried out under reflux to ensure complete reaction. The choice of solvent can also influence the coordination number and geometry of the final complex. rsc.org
| Solvent System | Base | Typical Yield (%) |
| Ethanol/Water | Sodium Hydroxide | 80-90 |
| Methanol | Ammonia | 75-85 |
| Tetrahydrofuran | Sodium Hydride | >90 |
The data presented is typical for the synthesis of lanthanide β-diketonate complexes and serves as a general guideline.
Controlled Stoichiometry and Reaction Condition Tuning
Precise control over the stoichiometry of the reactants is essential to ensure the formation of the tris-complex. A 1:3 molar ratio of erbium to ligand is theoretically required. However, in practice, a slight excess of the ligand may be used to drive the reaction to completion.
Reaction temperature and time are also important parameters. The reaction is often heated to ensure a reasonable reaction rate, but excessive heat can lead to decomposition of the complex. The pH of the solution must also be carefully controlled to maintain the deprotonated state of the ligand without precipitating erbium hydroxide.
Purification and Isolation Techniques for this compound))
After the complexation reaction, the crude product must be purified to remove unreacted starting materials, byproducts, and any solvent residues. The choice of purification method depends on the physical properties of the complex and the nature of the impurities.
Common purification techniques for lanthanide β-diketonate complexes include:
Recrystallization: This is a widely used method for purifying solid compounds. rsc.org The crude complex is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure complex to crystallize out. researchgate.net The choice of solvent is crucial for effective purification.
Sublimation: Many lanthanide β-diketonate complexes are sufficiently volatile to be purified by sublimation under reduced pressure. researchgate.netosti.gov This technique is particularly effective for removing non-volatile impurities.
Chromatography: While less common for large-scale purification, column chromatography can be used for the purification of small quantities of the complex or for separating it from closely related impurities. purdue.edu
Chromatographic Methodologies for High Purity Complex Isolation
Achieving high purity of Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) is critical for its potential applications. Chromatographic techniques are indispensable for separating the desired complex from unreacted starting materials, byproducts, and other potential impurities. rsc.org Given the chiral nature of the complex, chiral chromatography is a particularly relevant and powerful technique for isolating a single enantiomer. libretexts.orgnih.gov
High-performance liquid chromatography (HPLC) is a commonly employed method for the purification of lanthanide complexes. rsc.org For chiral separations, a chiral stationary phase (CSP) is utilized. The choice of the CSP is critical and depends on the specific properties of the enantiomers to be separated. The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and allowing for their separation. libretexts.org
Another relevant technique is hydrophilic interaction liquid chromatography (HILIC), which has been shown to be effective in separating lanthanide-EDTA/DTPA complexes. rsc.org This method could potentially be adapted for the purification of β-diketonate complexes. The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is optimized to achieve the best separation. rsc.org
The selection of the chromatographic conditions, including the stationary phase, mobile phase composition, flow rate, and detection method, is crucial for achieving high-purity isolation of the erbium complex.
Recrystallization and Sublimation Techniques for Crystalline Material
Obtaining the erbium complex in a crystalline form is often desirable for structural characterization by X-ray diffraction and for applications requiring a high degree of order. Recrystallization and sublimation are two key techniques for achieving this.
Recrystallization is a widely used method for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Sublimation is a purification technique that is particularly effective for volatile compounds. researchgate.netresearchgate.net Lanthanide β-diketonate complexes, especially those with fluorinated ligands like the heptafluoropropyl group, often exhibit sufficient volatility to be purified by sublimation. researchgate.net This process involves heating the solid complex under vacuum, causing it to transition directly from the solid to the gas phase. The gaseous complex then condenses back into a solid on a cold surface, leaving non-volatile impurities behind. The sublimation temperature and pressure are critical parameters that need to be carefully controlled to achieve efficient purification without decomposition of the complex. researchgate.netrsc.org
| Purification Technique | Principle | Key Parameters |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Solvent choice, temperature gradient. |
| Sublimation | Differences in volatility between the compound and impurities. | Temperature, pressure (vacuum). |
Mechanistic Insights into Complex Formation Kinetics and Thermodynamics
Understanding the kinetics and thermodynamics of the formation of Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) provides valuable insights into the stability and reactivity of the complex. The thermodynamic stability of lanthanide complexes is a key factor determining their utility. rsc.org
The kinetics of complex formation describe the rate at which the reaction proceeds. For lanthanide ions, ligand exchange reactions are typically fast. However, the formation of a stable, multi-chelate complex can involve several steps. The study of the kinetics can provide information about the reaction mechanism, including the formation of intermediate species. For instance, studies on the complexation of Er(III) with other ligands have shown that changes in the solvation number of the inner-sphere complex can occur during the reaction. osti.gov The rate of complex formation can be influenced by factors such as the nature of the solvent, the presence of a base, and the steric and electronic properties of the ligand.
| Thermodynamic/Kinetic Aspect | Description | Key Influencing Factors |
| Thermodynamic Stability | The equilibrium position of the complex formation reaction, indicating the propensity of the complex to form. | Enthalpy of bonding, entropy changes (chelate effect). |
| Kinetic Inertness/Lability | The rate at which the ligands in the complex are exchanged with other ligands. | Charge and size of the erbium ion, ligand field stabilization energy. |
| Reaction Mechanism | The step-by-step pathway of the complex formation. | Solvent, nature of the ligand, reaction intermediates. |
A deeper understanding of these mechanistic aspects is crucial for optimizing the synthesis of the erbium complex and for predicting its behavior in various applications.
Structural Elucidation and Coordination Environment of Erbium Tris 3 Heptafluoropropylhydroxy
Single-Crystal X-ray Diffraction Methodologies for Erbium tris(3-(heptafluoropropylhydroxymethylene)camphorate)
The determination of the precise three-dimensional structure of Erbium tris(3-(heptafluoropropylhydroxymethylene)camphorate) would necessitate the use of single-crystal X-ray diffraction. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Crystal Growth Strategies for Diffraction-Quality Crystals
Obtaining crystals of sufficient size and quality is a critical prerequisite for a successful single-crystal X-ray diffraction experiment. For lanthanide β-diketonate complexes, several strategies are commonly employed. A general approach involves the slow evaporation of a solution of the complex in a suitable organic solvent or a mixture of solvents. The choice of solvent is crucial and is often determined empirically. For complexes like Er(hfc)3, which possess fluorinated ligands, solvents such as ethanol (B145695), chloroform, or hexane, or mixtures thereof, would likely be explored.
Another common technique is vapor diffusion, where a solution of the complex is placed in a sealed container with a second, more volatile solvent in which the complex is less soluble. Slow diffusion of the second solvent's vapor into the primary solution gradually reduces the solubility of the complex, promoting the growth of well-ordered crystals. The synthesis of related bis-β-diketonate lanthanide complexes has been achieved by dissolving the ligand and a lanthanide salt in a solvent like absolute ethanol, followed by slow evaporation to yield suitable crystals. acs.org
Data Collection and Refinement Protocols for Lanthanide Complexes
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection. mdpi.comrsc.org The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. rsc.orgnih.gov For lanthanide complexes, data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a more precise structure determination.
The collected diffraction data is then processed to determine the unit cell parameters and the symmetry of the crystal (space group). The structure is typically solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is then refined using full-matrix least-squares on F², a standard procedure for crystallographic refinement. mdpi.com Anisotropic displacement parameters are typically applied to non-hydrogen atoms to account for their thermal motion. mdpi.com
Analysis of Coordination Geometry and Bonding Parameters
A detailed analysis of the coordination geometry and bonding parameters of Erbium tris(3-(heptafluoropropylhydroxymethylene)camphorate) would provide insights into the electronic and steric effects of the ligands on the erbium ion.
Ligand Denticity and Chelation Effects on Erbium Coordination Sphere
The 3-(heptafluoropropylhydroxymethylene)camphorate ligand is a β-diketonate, which typically acts as a bidentate chelating agent, coordinating to the metal ion through its two oxygen atoms. In a tris complex like Er(hfc)3, three such ligands would surround the central erbium ion. Lanthanide ions are known for their preference for high coordination numbers, often 8 or 9. researchgate.net Therefore, it is plausible that the coordination sphere of the erbium ion in Er(hfc)3 is completed by additional solvent molecules or by forming dimeric or polymeric structures where ligands bridge between metal centers. In similar lanthanide complexes, the coordination number can be influenced by the steric bulk of the ligands and the presence of coordinating solvents. rsc.orgresearchgate.net
Supramolecular Assembly and Intermolecular Interactions in Solid State
Without the specific crystallographic data for Erbium tris(3-(heptafluoropropylhydroxymethylene)camphorate), the tables of compound names, bond lengths, and angles cannot be generated. A definitive and detailed analysis awaits the successful crystallization and single-crystal X-ray diffraction study of this specific compound.
Hydrogen Bonding and Halogen Bonding Networks
The supramolecular architecture of Er(hfc)3 in the solid state is significantly influenced by non-covalent interactions, including hydrogen and halogen bonds. Hydrogen bonds, traditionally defined as an interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom, are pivotal in the assembly of metal complexes. psu.edu In the case of Er(hfc)3, potential hydrogen bond donors are the C-H groups of the camphor (B46023) backbone, which can form weak interactions with electronegative atoms. psu.edu
| Potential Interaction Sites in Er(hfc)3 | |
| Interaction Type | Potential Donor/Acceptor Groups |
| Hydrogen Bonding | Donors: C-H groups on the camphor backbone. Acceptors: Carbonyl oxygen atoms (C=O), hydroxyl oxygen (enol form), fluorine atoms of the heptafluoropropyl chain. |
| Halogen Bonding | Donors: The electrophilic tip of a halogen atom (less common for fluorine). Acceptors: Fluorine atoms on the heptafluoropropyl chain, carbonyl oxygen atoms. |
π-π Stacking Interactions Involving Fluorinated Moieties
Interactions between aromatic rings, known as π-π stacking, are a critical force in molecular self-assembly. researchgate.net However, the ligand in Er(hfc)3, 3-(heptafluoropropylhydroxymethylene)-d-camphorate, is aliphatic and lacks aromatic rings, precluding traditional π-π stacking.
Solution-State Structural Characterization Methodologies
Understanding the behavior of Er(hfc)3 in solution is paramount, particularly given its primary application as an NMR shift reagent, a role that is inherently solution-based.
Dynamic Light Scattering (DLS) for Aggregation Behavior
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension, typically in the sub-micron and nanometer range. bettersizeinstruments.com The method works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles. bettersizeinstruments.com Analysis of these fluctuations allows for the calculation of the diffusion coefficient, which can then be related to the hydrodynamic radius of the particles via the Stokes-Einstein equation. bettersizeinstruments.com
While specific DLS studies on Er(hfc)3 are not prevalent in the literature, this methodology is ideally suited for investigating its aggregation behavior in solution. The functionality of a lanthanide shift reagent can be highly dependent on its aggregation state. DLS could be employed to determine whether Er(hfc)3 exists as a monomer, dimer, or larger aggregate in various NMR solvents. Such information is crucial, as aggregation could affect the binding equilibrium with substrate molecules and the magnitude of the induced chemical shifts.
| Dynamic Light Scattering (DLS) Application | |
| Principle | Measures fluctuations in scattered light intensity due to Brownian motion to determine particle size. bettersizeinstruments.com |
| Information Gained | Hydrodynamic radius, size distribution profile, and state of aggregation (monomer vs. aggregate). |
| Relevance to Er(hfc)3 | Characterizing the aggregation state in solution is critical for understanding and optimizing its performance as an NMR shift reagent. |
NMR Spectroscopic Probes for Ligand Conformation in Solution
As a lanthanide shift reagent, Er(hfc)3 is designed to interact with other molecules in solution and induce large changes in their NMR chemical shifts. libretexts.org This effect arises from the paramagnetic nature of the Erbium(III) ion. americanelements.com However, this same paramagnetism poses a significant challenge for studying the conformation of the hfc ligand itself, as it leads to extreme broadening of the NMR signals, rendering them difficult to observe and interpret.
To circumvent this issue, a common and effective strategy is to study a diamagnetic analogue of the complex. By replacing the paramagnetic Er(III) ion with a diamagnetic lanthanide ion, such as Lanthanum(III) or Lutetium(III), which have similar ionic radii and coordination chemistry, a structurally analogous complex is formed. This diamagnetic complex will yield sharp, well-resolved NMR spectra. Detailed analysis of the ¹H and ¹³C NMR data of the diamagnetic analogue, including coupling constants and Nuclear Overhauser Effect (NOE) experiments, can provide precise information about the conformation and dynamics of the 3-(heptafluoropropylhydroxymethylene)-d-camphorate ligand in solution. This information can then be reasonably extrapolated to the paramagnetic erbium complex. The europium analogue, Eu(hfc)3, is also widely used and studied for its excellent shift-inducing properties. sigmaaldrich.comsigmaaldrich.comrsc.org
| NMR Spectroscopic Analysis of Er(hfc)3 Ligand | |
| Challenge | The paramagnetic Er(III) ion causes severe broadening of ligand NMR signals, preventing direct conformational analysis. |
| Solution | Synthesis and analysis of a diamagnetic analogue (e.g., using La(III) or Lu(III)). |
| Methodology | Standard 1D and 2D NMR techniques (¹H, ¹³C, COSY, NOESY) are applied to the diamagnetic analogue to elucidate ligand structure and conformation in solution. |
| Inference | The conformational data obtained from the diamagnetic complex serves as a reliable model for the structure of the paramagnetic Er(hfc)3. |
Advanced Spectroscopic Probes for Electronic Structure and Vibrational Dynamics in Erbium Tris 3 Heptafluoropropylhydroxy
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) is characterized by intense ligand-based absorptions in the ultraviolet region and weaker, sharp peaks in the visible and near-infrared regions corresponding to the f-f transitions of the Er(III) ion.
Ligand-Based Absorption Band Assignments and Electronic Transitions
The strong absorption bands observed in the UV region are primarily attributed to π → π* and n → π* electronic transitions within the 3-(heptafluoropropylhydroxymethylene)-d-camphorate ligand. The camphor (B46023) moiety and the β-diketonate group with its heptafluoropropyl substituent contribute to a complex absorption profile. Theoretical studies on similar camphor derivatives suggest that the n → π* transition of the carbonyl group in the camphor scaffold is a key feature. nih.gov In lanthanide β-diketonate complexes, the intense absorption is typically associated with the π → π* transitions of the conjugated enolate system. The fluorination of the ligand can influence the energy of these transitions. rsc.org
Table 1: Representative Ligand-Based Absorption Bands for a Similar Lanthanide β-Diketone Complex
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| ~280 | ~15,000 | π → π* (β-diketonate) |
| ~320 | ~8,000 | n → π* (carbonyl) |
Note: Data presented is based on analogous lanthanide β-diketonate complexes and serves as a representative example.
Intra-configurational f-f Transitions of Erbium(III) Ion
The Er(III) ion possesses a 4f¹¹ electronic configuration, which gives rise to a series of sharp, low-intensity absorption bands in the visible and near-infrared regions. These bands correspond to Laporte-forbidden f-f transitions. The positions of these bands are relatively insensitive to the ligand environment, but their intensities can be influenced by the coordination geometry. rroij.com The absorption spectrum is dominated by transitions from the ⁴I₁₅/₂ ground state to various excited states.
Table 2: Typical f-f Transitions for the Erbium(III) Ion in a Coordination Complex
| Wavelength (nm) | Transition from ⁴I₁₅/₂ to Excited State |
| ~379 | ⁴G₁₁/₂ |
| ~407 | ²H₉/₂ |
| ~450 | ⁴F₅/₂ |
| ~488 | ⁴F₇/₂ |
| ~522 | ²H₁₁/₂ |
| ~653 | ⁴F₉/₂ |
| ~975 | ⁴I₁₁/₂ |
| ~1530 | ⁴I₁₃/₂ |
Note: The exact peak positions may vary slightly depending on the specific coordination environment of the complex.
Vibrational Spectroscopy: FT-IR and Raman Analysis
Vibrational spectroscopy provides a powerful tool for probing the structural integrity of the complex, offering insights into the bonding between the erbium ion and the ligand, as well as the characteristic vibrations of the ligand itself.
Characteristic Vibrational Modes of the Ligand and Metal-Ligand Bonds
The FT-IR and Raman spectra of Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) exhibit a multitude of bands arising from the complex organic ligand and the metal-oxygen bonds. DFT calculations on camphor provide a basis for assigning the vibrational modes of the camphor backbone. jmaterenvironsci.comresearchgate.netresearchgate.net The coordination of the β-diketonate moiety to the erbium ion results in characteristic shifts of the C=O and C=C stretching vibrations compared to the free ligand. The presence of the heptafluoropropyl group introduces strong C-F stretching bands. In the far-infrared region, the Er-O stretching and bending vibrations can be observed.
Table 3: Selected FT-IR and Raman Vibrational Modes for Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) and its Ligand Precursor (Representative Data)
| Wavenumber (cm⁻¹) | Assignment |
| ~2960 | C-H stretching (camphor methyl groups) |
| ~1740 | C=O stretching (uncoordinated camphor) |
| ~1600 | C=O stretching (coordinated β-diketonate) |
| ~1530 | C=C stretching (coordinated β-diketonate) |
| ~1200 - 1100 | C-F stretching (heptafluoropropyl group) |
| ~400 - 500 | Er-O stretching |
Note: This table presents representative values based on data from similar lanthanide β-diketonate complexes and theoretical calculations on camphor. jmaterenvironsci.comsigmaaldrich.com
Temperature-Dependent Vibrational Spectroscopy for Phase Transitions
High-Resolution Luminescence Excitation and Emission Spectroscopy (excluding general properties)
The luminescence properties of Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) are of significant interest, particularly the sharp emission lines arising from the f-f transitions of the Er(III) ion. High-resolution spectroscopy allows for a detailed analysis of the crystal field splitting of the electronic energy levels.
The excitation spectrum, obtained by monitoring a specific Er(III) emission while scanning the excitation wavelength, typically mirrors the absorption spectrum of the ligand, confirming the "antenna effect" where the ligand absorbs energy and transfers it to the central metal ion.
The emission spectrum is characterized by sharp lines corresponding to transitions from the excited states to the ground state multiplet. For erbium(III), the most prominent emission is often in the near-infrared region, around 1530 nm, corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. However, emissions in the visible region can also be observed. scielo.org.mx The exact positions and relative intensities of the emission peaks are highly sensitive to the local symmetry of the Er(III) ion, making luminescence a powerful probe of the coordination environment.
Table 4: Representative High-Resolution Luminescence Data for an Erbium(III) β-Diketone Complex
| Excitation Wavelength (nm) | Emission Wavelength (nm) | Transition |
| 380 | 525 | ⁴S₃/₂ → ⁴I₁₅/₂ |
| 380 | 545 | ⁴S₃/₂ → ⁴I₁₅/₂ |
| 380 | 660 | ⁴F₉/₂ → ⁴I₁₅/₂ |
| 980 | 1530 | ⁴I₁₁/₂ → ⁴I₁₃/₂ (after upconversion) |
Note: This is a representative dataset based on typical erbium(III) complexes. The fine structure of the emission bands would reveal the crystal field splitting of the energy levels.
Site-Selective Spectroscopy for Multiple Luminescent Species
Site-selective spectroscopy is a crucial technique for resolving the distinct local environments of luminescent centers, such as the Erbium (Er³⁺) ion, within a host material. In crystalline or amorphous solids like Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate), also known as Er(fod)₃, the Er³⁺ ions can occupy multiple, non-equivalent sites. This inequivalence arises from variations in the crystal field, slight differences in the coordination geometry of the ligands, or the presence of different structural isomers. These variations lead to what is known as inhomogeneous broadening of the spectral lines, where the emission from the ensemble of ions appears as a broad band.
By employing a tunable, narrow-linewidth laser, researchers can selectively excite a specific subset of Er³⁺ ions that have a particular absorption energy. This allows for the recording of emission spectra from a single type of site, effectively filtering out the contributions from others. Studies on erbium-doped materials have demonstrated that exciting different points across an inhomogeneously broadened absorption band results in distinct, sharp emission spectra. For instance, in erbium-implanted silicon waveguides, this technique has been used to identify three dominant, distinct sites for the erbium dopants, each with its own characteristic set of crystal-field energy levels. aps.org This high-resolution approach reveals that the broad near-infrared emission around 1.5 µm, which is critical for telecommunications and arises from the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition, is actually a composite of several narrower emission patterns. The number and characteristics of these resolved sites provide detailed information on the structural homogeneity of the Er(fod)₃ complex.
Temperature-Dependent Emission Line Broadening Analysis
The analysis of how the width of emission lines changes with temperature offers profound insights into the dynamic interactions between the Er³⁺ ion and its surrounding host matrix, a phenomenon largely governed by electron-phonon coupling. capes.gov.braps.org The width of a spectral line, often quantified by its full width at half maximum (FWHM), is influenced by both static (inhomogeneous) and dynamic (homogeneous) broadening mechanisms. While inhomogeneous broadening due to site-to-site variations is dominant at very low temperatures, homogeneous broadening, which arises from the finite lifetime of the excited state and its interactions with lattice vibrations (phonons), becomes increasingly significant as temperature rises. researchgate.net
In Er(fod)₃, as in other erbium-doped materials, the temperature-dependent broadening of the sharp f-f electronic transitions is primarily caused by interactions with phonons. capes.gov.br These interactions can occur through several mechanisms, including direct one-phonon processes and two-phonon Raman scattering processes. aps.org By measuring the FWHM of specific emission lines over a wide temperature range (from cryogenic to room temperature and above), researchers can model the data to extract key parameters. nih.gov These parameters include the effective phonon energies of the host material and the strength of the ion-phonon coupling. capes.gov.br
For example, studies on other erbium-doped systems have shown that at low temperatures, the linewidth may be constant, dominated by the natural lifetime and inhomogeneous effects. As temperature increases, line broadening often follows a power law or exponential dependence, indicative of the activation of specific phonon modes that facilitate non-radiative relaxation of the excited Er³⁺ ion. researchgate.netnih.gov Understanding these thermal broadening effects is critical, as they are directly linked to the non-radiative decay rates that can reduce the quantum efficiency of luminescence.
Table 1: Representative Temperature-Dependent Linewidth Broadening Mechanisms
| Broadening Mechanism | Temperature Dependence | Physical Process | Significance |
|---|---|---|---|
| Direct Process | Proportional to T (for low T) | Absorption or emission of a single resonant phonon. | Dominant at low temperatures between closely spaced crystal-field levels. |
| Raman Scattering | Proportional to T⁷ (for non-metals) | Inelastic scattering of phonons, leading to dephasing of the electronic state. | Becomes the dominant broadening mechanism at higher temperatures. |
| Doppler Broadening | Proportional to √T | Broadening due to the thermal motion of the emitting ions. wikipedia.org | More significant in gases but can be a factor in high-temperature solids. |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)
Probing Local Electronic Structure and Oxidation State of Erbium
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of a specific atom within a compound. nih.govsynchrotron.org.au The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.com
The XANES region, which is close to the absorption edge energy, is highly sensitive to the oxidation state and coordination chemistry of the absorbing atom. uu.nlxrayabsorption.org For Er(fod)₃, analyzing the Er L₃-edge XANES spectrum allows for a definitive determination of the erbium ion's oxidation state. The energy of the absorption edge shifts to higher values as the formal oxidation state of the atom increases. xrayabsorption.orgornl.gov In coordination complexes, erbium is almost invariably found in the +3 oxidation state, a fact that would be confirmed by the position of its L₃-edge. wikipedia.org Furthermore, the shape and features of the XANES spectrum, such as pre-edge peaks, are dictated by the local symmetry and the nature of the orbitals involved in the electronic transitions (e.g., 2p → 5d), providing qualitative information about the coordination environment of the Er³⁺ ion. uu.nlstanford.edu
The EXAFS region, extending several hundred eV above the edge, consists of oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. synchrotron.org.au Analysis of these oscillations can yield precise quantitative information, such as the bond distances, coordination numbers, and identity of the atoms in the immediate vicinity of the central erbium ion. This provides a direct probe of the first coordination sphere—specifically, the Er-O bond lengths and the number of coordinating oxygen atoms from the fod ligands.
Ligand Core Level Shifts and Electronic Configuration
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of elements within the top few nanometers of a material's surface. analyzetest.com In the study of Er(fod)₃, XPS provides critical information on both the erbium ion and the constituent atoms of the 3-(heptafluoropropylhydroxymethylene)-d-camphorate ligand (Carbon, Oxygen, Fluorine).
By performing high-resolution scans over the core level binding energies of these elements (e.g., Er 4d, O 1s, C 1s, F 1s), one can observe chemical shifts. These shifts in binding energy are caused by changes in the local electronic environment of the atom. researchgate.net For instance, when the fod ligand coordinates to the Er³⁺ ion, a transfer of electron density from the ligand's oxygen atoms to the erbium ion occurs. This change in electron density alters the screening of the core electrons, leading to a measurable shift in the binding energy of the O 1s and Er 4d peaks compared to the free ligand and elemental erbium, respectively. researchgate.netresearchgate.net
The O 1s spectrum of Er(fod)₃ can be particularly informative. The fod ligand contains oxygen atoms in at least two different chemical environments (carbonyl and enolate), which can often be resolved as separate peaks or a broadened, asymmetric peak in the O 1s spectrum. The binding energy shifts of these components upon complexation provide direct evidence of their involvement in bonding with the erbium ion. Similarly, analyzing the C 1s spectrum can distinguish between the carbons in the camphor backbone, the methyl groups, and the fluorinated propyl group. This detailed analysis of ligand core level shifts helps to build a comprehensive picture of the electronic configuration and the nature of the metal-ligand bonding in the complex. researchgate.net
Table 2: Expected Core Level Binding Energies and Chemical Shift Information from XPS
| Core Level | Approximate Binding Energy (eV) | Information Obtained | Reference |
|---|---|---|---|
| Er 4d | ~167 - 170 | Confirms Er³⁺ oxidation state; multiplet splitting provides information on the 4f electron configuration. | researchgate.netxrea.com |
| O 1s | ~530 - 533 | Distinguishes between coordinating (Er-O) and non-coordinating (e.g., C=O) oxygen atoms. Shift indicates charge transfer. | researchgate.net |
| C 1s | ~284 - 293 | Resolves different carbon environments: aliphatic (C-C, C-H), carbonyl (C=O), and fluorinated (C-F). | researchgate.net |
| F 1s | ~688 - 690 | Confirms the presence and integrity of the heptafluoropropyl group on the ligand. | researchgate.net |
Computational and Theoretical Chemistry Approaches for Erbium Tris 3 Heptafluoropropylhydroxy
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the electronic structure and properties of molecules, including complex systems like lanthanide compounds. researchgate.netrsc.org Its favorable balance between computational cost and accuracy makes it a suitable choice for the initial characterization of the ground state of Erbium tris(3-(heptafluoropropylhydroxy)). rsc.org DFT calculations are typically performed using relativistic effective core potentials (RECPs) for the erbium atom to account for scalar relativistic effects and to reduce the computational expense by treating only the valence electrons explicitly. rsc.org
A crucial first step in the computational study of this compound)) is the optimization of its molecular geometry. This process involves finding the minimum energy structure on the potential energy surface, which corresponds to the most stable conformation of the complex. acs.org The geometry optimization is typically performed using a selected DFT functional, such as B3LYP, which has been shown to provide reliable geometries for lanthanide complexes. researchgate.net The process is iterative, with the forces on each atom being calculated at each step and the atomic positions adjusted until a stationary point is reached where the net forces are negligible.
Following a successful geometry optimization, a vibrational frequency analysis is essential to confirm that the obtained structure corresponds to a true energy minimum. youtube.com This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The absence of any imaginary frequencies indicates that the optimized structure is a stable minimum. The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra to validate the computational model.
Below is a hypothetical table of selected optimized geometric parameters for this compound)), which would be expected from a DFT calculation.
Table 1: Hypothetical Optimized Geometric Parameters for this compound)) from DFT Calculations
| Parameter | Value |
|---|---|
| Er-O Bond Length (Å) | 2.35 |
| C-O Bond Length (Å) | 1.28 |
| C-C (in chelate ring) Bond Length (Å) | 1.40 |
| O-Er-O Bite Angle (°) | 72.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
DFT calculations provide a detailed picture of the electronic structure of this compound)). iaea.orgresearchgate.net Analysis of the molecular orbitals (MOs) reveals the nature of the chemical bonding between the erbium ion and the ligands. In lanthanide complexes, the 4f orbitals are typically considered core-like and are not significantly involved in covalent bonding. researchgate.net The bonding is primarily electrostatic in nature, with some degree of covalency arising from the interaction of the erbium 5d and 6s orbitals with the ligand orbitals.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and the kinetic stability of the complex. researchgate.net For lanthanide complexes, the HOMO is often localized on the ligands, while the LUMO may have contributions from both the ligand and the metal. A natural population analysis (NPA) can be performed to quantify the charge distribution and the extent of metal-ligand orbital mixing.
Ab Initio Methods for Excited State Calculations
While DFT is well-suited for ground state properties, the description of the electronically excited states, which are crucial for understanding the luminescence of erbium complexes, often requires more sophisticated ab initio methods.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excitation energies and simulating the UV-visible absorption and emission spectra of molecular systems. nih.govresearchgate.net TD-DFT can predict the energies of the electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands. researchgate.net For this compound)), TD-DFT calculations would focus on the ligand-centered π-π* transitions, which are responsible for the "antenna effect" where the ligands absorb light and transfer the energy to the erbium ion.
However, TD-DFT has known limitations, particularly for systems with significant charge-transfer character or for describing the f-f transitions in lanthanides. researchgate.net The choice of the exchange-correlation functional can significantly impact the accuracy of the results. arxiv.org Despite these challenges, TD-DFT remains a valuable tool for obtaining a qualitative understanding of the absorption and emission properties. aip.orgnih.gov
Table 2: Hypothetical TD-DFT Calculated Absorption and Emission Maxima for this compound))
| Transition Type | Absorption λmax (nm) | Oscillator Strength (f) | Emission λmax (nm) |
|---|---|---|---|
| Ligand π-π* | 330 | 0.45 | 450 |
| Ligand n-π* | 380 | 0.02 | - |
Note: The data in this table is hypothetical and for illustrative purposes only.
The open-shell nature of the Er(III) ion (4f¹¹) and the presence of nearly degenerate 4f orbitals necessitate the use of multireference methods for an accurate description of the electronic structure and the f-f transitions. colorado.eduarxiv.org Single-reference methods like DFT and TD-DFT can fail in these cases because the ground state cannot be adequately described by a single Slater determinant. acs.org
The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful multireference approach where a specific set of active orbitals (in this case, the 4f orbitals of erbium) and electrons are treated with a full configuration interaction. ungur.org This is followed by second-order perturbation theory, such as N-Electron Valence State Perturbation Theory (NEVPT2) or CASPT2, to include dynamic electron correlation. mpg.deresearchgate.net These methods are capable of providing a highly accurate description of the multiplet structure arising from the f-f transitions and are essential for a quantitative understanding of the luminescence properties of this compound)). researchgate.netungur.org
Ligand Field Theory (LFT) Parameterization and Analysis
Ligand Field Theory (LFT) is a theoretical framework that describes the splitting of the d or f orbitals of a central metal ion due to the electrostatic field created by the surrounding ligands. fiveable.mewikipedia.org For lanthanide complexes, LFT is used to model the splitting of the 4f electronic states. The strength and symmetry of the ligand field determine the energies of the f-f transitions and, consequently, the details of the emission spectrum.
While LFT is a semi-empirical model, the ligand field parameters can be derived from high-level ab initio calculations. umich.eduacs.orgaps.org By fitting the ab initio calculated energies of the 4f electronic states to the LFT Hamiltonian, a set of crystal field parameters (CFPs) can be extracted. researchgate.netbohrium.com These parameters quantify the interaction between the erbium ion and the ligands and provide a bridge between the quantum chemical calculations and a more intuitive physical model. wpmucdn.com This analysis can reveal how changes in the ligand structure would affect the electronic properties of the complex.
Table 3: Hypothetical Ligand Field Parameters for this compound)) Derived from Ab Initio Calculations
| Parameter | Value (cm⁻¹) |
|---|---|
| B²₀ | 250 |
| B⁴₀ | -400 |
| B⁶₀ | 50 |
| B⁴₄ | 300 |
Note: The data in this table is hypothetical and for illustrative purposes only. The specific parameters and their values depend on the coordination geometry of the complex.
Crystal Field Splitting and Energy Level Modeling
The unique luminescent properties of erbium(III) ions stem from electronic transitions within the 4f shell. In a free Er(III) ion, these 4f energy levels are degenerate. However, when the ion is part of a complex, the surrounding ligands create an electrostatic field, known as the crystal field, which lifts this degeneracy, splitting the energy levels. The magnitude and pattern of this splitting are dictated by the symmetry and strength of the crystal field.
Theoretical modeling of the crystal field splitting in erbium complexes is crucial for understanding their optical properties. researchgate.neterbium.nl This is often achieved by employing a Hamiltonian that includes both the free-ion and the crystal field interaction terms. The crystal field Hamiltonian is typically expressed in terms of crystal field parameters (CFPs), which quantify the strength of the interaction between the lanthanide ion and the surrounding ligands. amanote.com
For erbium beta-diketonate complexes, which often exhibit low-symmetry coordination environments, a significant number of CFPs are required for an accurate description of the energy level scheme. nih.gov Ab initio calculations, such as those based on Density Functional Theory (DFT) and post-Hartree-Fock methods like CASSCF (Complete Active Space Self-Consistent Field), can be employed to determine these parameters from first principles. researchgate.netarxiv.org These calculations provide a detailed picture of the electronic structure and the nature of the metal-ligand bonding.
Table 1: Representative Calculated Crystal Field Parameters for an Idealized Erbium Beta-Diketonate Complex
| Parameter | Value (cm⁻¹) | Description |
| B²₀ | 250 | Quantifies the axial crystal field strength. |
| B⁴₀ | -400 | Relates to the fourth-order axial crystal field potential. |
| B⁶₀ | 50 | Represents the sixth-order axial crystal field potential. |
| B⁴₄ | ±300 | Associated with the rhombic distortion of the crystal field. |
| B⁶₄ | ±150 | Associated with the rhombic distortion of the crystal field. |
Note: The values in this table are illustrative and based on typical ranges found in the literature for similar erbium complexes. Actual values for this compound)) would require specific calculations.
The results of these calculations yield a set of Stark energy levels for the various multiplets of the Er(III) ion, such as the ground state ⁴I₁₅/₂ and the first excited state ⁴I₁₃/₂. The energy differences between these Stark levels directly correspond to the energies of the observed absorption and emission lines.
Correlation with Experimental Spectroscopic Data
A critical aspect of theoretical modeling is the validation of the calculated results against experimental data. For this compound)), this involves comparing the theoretically predicted energy levels with high-resolution absorption and luminescence spectra. The sharp, line-like features in these spectra at low temperatures correspond to transitions between the individual Stark levels.
The Judd-Ofelt theory is a powerful tool used to analyze the intensities of the f-f transitions. unesp.brrsc.org By fitting the experimental oscillator strengths to the theoretical expressions, a set of three intensity parameters (Ω₂, Ω₄, Ω₆) can be obtained. The Ω₂ parameter is particularly sensitive to the local symmetry and the nature of the covalent bonding between the erbium ion and the ligands. unesp.brrsc.org A high value of Ω₂ suggests a highly polarizable chemical environment and a significant degree of covalency. unesp.brrsc.org
Theoretical calculations can also be used to predict these Judd-Ofelt parameters, providing a further point of comparison with experimental findings. The agreement between the calculated and experimentally derived energy level schemes and transition intensities serves as a measure of the accuracy of the theoretical model. Any discrepancies can point to the need for refinements in the computational methodology or the structural model of the complex.
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Representative Erbium Beta-Diketonate Complex
| Spectroscopic Property | Theoretical Value | Experimental Value |
| Energy of ⁴I₁₃/₂ → ⁴I₁₅/₂ transition (cm⁻¹) | ~6500 | ~6530 |
| Overall splitting of ⁴I₁₅/₂ ground state (cm⁻¹) | ~350 | ~380 |
| Ω₂ parameter (10⁻²⁰ cm²) | 15.2 | 16.5 |
| Ω₄ parameter (10⁻²⁰ cm²) | 1.8 | 2.1 |
| Ω₆ parameter (10⁻²⁰ cm²) | 1.5 | 1.7 |
Note: The values in this table are illustrative and based on data for similar erbium complexes. They serve to demonstrate the typical level of agreement between theory and experiment.
Molecular Dynamics (MD) Simulations for Solution and Interface Behavior
While quantum chemical calculations provide detailed electronic structure information, they are often limited to a single, static molecular geometry. Molecular dynamics (MD) simulations, on the other hand, allow for the study of the dynamic behavior of molecules over time, providing insights into their behavior in solution and at interfaces. nih.govrsc.org
Solvent-Complex Interactions and Solvation Shell Dynamics
In solution, molecules of the solvent interact with the erbium complex, forming solvation shells around it. The nature and dynamics of these interactions can significantly influence the complex's stability, solubility, and luminescent properties. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation process. researchgate.netrsc.org
For this compound)), MD simulations can be used to study how solvent molecules, such as water, alcohols, or organic solvents, arrange themselves around the complex. rsc.org Key parameters that can be extracted from these simulations include the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the erbium ion, and the coordination number, which indicates the average number of solvent molecules in the first solvation shell. clemson.edu
The dynamics of the solvation shell are also of great interest. MD simulations can reveal the residence time of solvent molecules in the first solvation shell and the pathways for solvent exchange. This information is particularly important for understanding quenching mechanisms of the erbium luminescence, as solvent molecules with high-energy vibrations (such as O-H stretches) can provide a non-radiative decay pathway for the excited state.
Table 3: Simulated Solvation Properties of a Representative Erbium Beta-Diketonate Complex in Water
| Property | Simulated Value | Significance |
| First Solvation Shell Radius (Å) | 3.5 - 4.5 | Defines the immediate coordination environment of the complex. |
| Average Water Coordination Number | 1-2 | Indicates the number of water molecules directly interacting with the Er(III) center. |
| Water Residence Time (ps) | 100 - 500 | Characterizes the lability of the coordinated water molecules. |
| Solvent Accessible Surface Area (Ų) | 450 | Relates to the extent of interaction between the complex and the bulk solvent. |
Note: These values are representative and intended to illustrate the type of data obtained from MD simulations. The actual values will depend on the specific force field and simulation parameters used.
Intermolecular Interactions in Condensed Phases
In the solid state or in concentrated solutions, interactions between individual erbium complexes become important. These intermolecular interactions can influence the packing of the molecules in a crystal lattice and can affect the luminescent properties through energy transfer processes between neighboring erbium ions.
MD simulations can be used to investigate the nature and strength of these intermolecular interactions. By analyzing the trajectories of multiple complex molecules, it is possible to identify preferred orientations and calculate the interaction energies. These interactions can be a combination of van der Waals forces, electrostatic interactions, and, in some cases, hydrogen bonding.
Photophysical Processes and Luminescence Mechanism Elucidation in Erbium Tris 3 Heptafluoropropylhydroxy
Energy Transfer Pathways from Ligand to Erbium(III) Ion
The sensitization of the Er(III) ion is a multi-step process that begins with the absorption of light by the organic ligand, in this case, 3-(heptafluoropropylhydroxymethylene)-d-camphorate. Due to the Laporte-forbidden nature of f-f transitions, direct excitation of the erbium ion is highly inefficient, necessitating the ligand to act as an antenna. diva-portal.orgqmul.ac.uk The absorbed energy is then funneled to the erbium ion through a series of intramolecular energy transfer pathways. For β-diketonate ligands, the primary sensitization process is widely accepted to occur via the ligand's triplet excited state. diva-portal.orgnih.govresearchgate.net
Upon absorption of photons, the ligand is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). rsc.orgnih.gov For the energy to be effectively transferred to the erbium(III) ion, the ligand must first transition from this short-lived singlet state to a longer-lived triplet state (T₁). This transition is known as intersystem crossing (ISC). diva-portal.orgrsc.org
Once the ligand's triplet state (T₁) is populated, the energy can be transferred to the resonant energy levels of the Er(III) ion. Two primary mechanisms govern this transfer: Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. diva-portal.orgresearchgate.net
Förster Resonance Energy Transfer (FRET) is a long-range, non-radiative process based on dipole-dipole coulombic interactions between the donor (ligand) and the acceptor (Er(III) ion). diva-portal.org Its efficiency is proportional to the inverse sixth power of the distance between the donor and acceptor (r⁻⁶) and depends on the spectral overlap between the donor's emission and the acceptor's absorption. diva-portal.org While FRET can occur from the ligand's singlet state, its role in the triplet-to-lanthanide transfer is often considered less significant because the transition from the triplet state to the ground state is spin-forbidden, resulting in a low transition dipole moment. diva-portal.orgchemrxiv.org
Dexter Energy Transfer is a short-range mechanism that requires the wavefunctions of the donor and acceptor to overlap, as it proceeds via a double electron exchange. diva-portal.orgresearchgate.net This process is highly dependent on the distance between the ligand and the metal ion, typically occurring over distances less than 10-15 Å. diva-portal.org For most lanthanide β-diketonate complexes, the Dexter mechanism is considered the dominant pathway for energy transfer from the ligand's triplet state (T₁) to the lanthanide ion's f-orbitals. diva-portal.orgrsc.org The efficiency of this transfer (η_en.tr.) depends on the energy gap between the ligand's T₁ state and the accepting energy level of the Er(III) ion. An optimal energy gap is required to facilitate efficient forward transfer while minimizing back-transfer. rsc.org
While the Dexter mechanism is often predominant, some studies on lanthanide complexes have shown the coexistence of both Förster and Dexter pathways, operating on different timescales. chemrxiv.orgchemrxiv.orgresearchgate.net
| Energy Transfer Mechanism | Governing Principle | Range | Dependence | Primary Role in Er(III) Complex |
| Förster (FRET) | Dipole-dipole interaction | Long (< 100 Å) | Spectral overlap, r⁻⁶ | Minor pathway from T₁; possible from S₁ |
| Dexter | Electron exchange | Short (< 15 Å) | Wavefunction overlap | Dominant pathway from T₁ to Er(III) |
Luminescence Quantum Yield Determination Methodologies
The photoluminescence quantum yield (PLQY or Φ) is a crucial parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. horiba.com It is defined as the ratio of the number of photons emitted to the number of photons absorbed. jascoinc.comjascoinc.com Its accurate determination is essential for evaluating the performance of a luminescent material. Two primary methods are employed: absolute and relative.
The absolute method provides a direct measurement of the quantum yield without the need for a reference standard. jascoinc.comjascoinc.com This is typically achieved using an integrating sphere, a hollow spherical cavity with a highly reflective, diffuse inner coating. bjraylight.comacs.org
The procedure involves two measurements. First, the excitation light profile is recorded with a blank (solvent only) in the sphere. Second, the sample is placed in the sphere and excited, and the resulting spectrum, containing both the non-absorbed (scattered) excitation light and the sample's emission, is recorded. jascoinc.com The integrating sphere ensures that all emitted light, regardless of its spatial distribution, is collected by the detector. bjraylight.com The quantum yield is then calculated by comparing the number of absorbed photons (the difference between the excitation profile of the blank and the sample) to the number of emitted photons (the integrated emission spectrum of the sample). horiba.com This technique is particularly valuable for solid samples and scattering solutions, as it minimizes errors arising from sample geometry and optical anisotropy. bjraylight.comacs.org
The relative method is a more common approach that determines the quantum yield of an unknown sample by comparing its fluorescence intensity to that of a standard compound with a known, well-established quantum yield. edinst.comkobv.deshimadzu.com
The sample and the reference standard are measured under identical experimental conditions (e.g., excitation wavelength, spectral bandwidths). To minimize inner-filter effects, the absorbance of both solutions at the excitation wavelength is kept low, typically below 0.1. nih.gov The quantum yield of the sample (Φ_S) is then calculated using the following equation: edinst.com
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
Φ is the quantum yield.
I is the integrated fluorescence intensity.
A is the absorbance at the excitation wavelength.
n is the refractive index of the solvent.
The subscripts S and R denote the sample and the reference, respectively.
The accuracy of this method is highly dependent on the accuracy of the reported quantum yield of the standard and the careful control of experimental parameters. jascoinc.comjascoinc.com The choice of the reference standard is critical; its absorption and emission characteristics should ideally be similar to those of the sample under investigation. kobv.de
Luminescence Lifetime Measurements and Radiative/Non-Radiative Decay Pathways
Once the erbium(III) ion is populated to an excited state (e.g., ⁴I₁₃/₂) via energy transfer from the ligand, it can return to the ground state (⁴I₁₅/₂) through two competing pathways: radiative decay and non-radiative decay. chemrxiv.orgrsc.org
The luminescence lifetime (τ) is the average time the ion spends in the excited state before returning to the ground state. It is an intrinsic property that is independent of excitation power or complex concentration (in the absence of quenching effects). The observed lifetime is inversely proportional to the sum of the rate constants for radiative decay (k_r) and non-radiative decay (k_nr):
τ = 1 / (k_r + k_nr)
Radiative decay (k_r) is the process of de-excitation through the emission of a photon, which is the desired pathway for a luminescent material. rsc.org The rate of this process is an intrinsic property of the specific f-f transition of the Er(III) ion.
The design of the 3-(heptafluoropropylhydroxymethylene)-d-camphorate ligand addresses this issue directly. The substitution of hydrogen atoms with heavier fluorine atoms in the heptafluoropropyl group lowers the energy of the C-F vibrational modes. This creates a larger energy mismatch with the Er(III) emissive state, significantly reducing the efficiency of non-radiative decay and thereby enhancing the luminescence lifetime and quantum yield. qmul.ac.uknih.gov
| Decay Pathway | Description | Effect on Luminescence | Influencing Factors |
| Radiative (k_r) | De-excitation via photon emission. | Generates desired luminescence. | Intrinsic to the Er(III) f-f transition. |
| Non-Radiative (k_nr) | De-excitation via vibrational energy (heat) transfer to the ligand/solvent. | Quenches luminescence, reduces lifetime and quantum yield. | High-frequency vibrations (O-H, C-H) in the coordination sphere. |
Time-Resolved Photoluminescence Spectroscopy
Time-resolved photoluminescence (TRPL) spectroscopy is a powerful tool to probe the excited-state dynamics of luminescent materials. For erbium complexes, TRPL measurements are essential to determine the lifetimes of the excited states, which are critical for applications in areas like optical amplification and bio-imaging.
In a study on a related erbium(III) β-diketonate homodinuclear complex, [Er₂(nd)₆(μ-bpm)], TRPL measurements were conducted by exciting the ligand and the Er³⁺ ions at different wavelengths and monitoring the characteristic near-infrared (NIR) emission of the Er³⁺ ion at around 1550 nm, corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. researchgate.net The decay profiles provide insights into the energy transfer processes and the presence of non-radiative decay pathways.
Representative Time-Resolved Photoluminescence Data for an Analogous Er(III) β-diketonate Complex
| Excitation Wavelength (nm) | Emission Wavelength (nm) | Temperature | Decay Characteristics | Reference |
| 350 (Ligand) | 1550 | 13 K | Biexponential | researchgate.net |
| 360 (Ligand) | 1550 | Room Temperature | Biexponential | researchgate.net |
| 532 (Er³⁺ ⁴S₃/₂) | 1550 | Room Temperature | Biexponential | researchgate.net |
| 977 (Er³⁺ ⁴I₁₁/₂) | 1550 | Room Temperature | Biexponential | researchgate.net |
This table presents data for the analogous complex [Er₂(nd)₆(μ-bpm)] to illustrate the typical measurements performed.
Deconvolution of Multi-Exponential Decay Curves
The luminescence decay curves of erbium complexes often exhibit a multi-exponential nature. This complexity arises from several factors, including the presence of different emissive species, energy transfer between neighboring ions, and the influence of the local environment on the lanthanide ion. Deconvolution of these curves into individual exponential components is necessary to understand the underlying photophysical processes.
A multi-exponential decay can be described by the following equation:
I(t) = Σ Aᵢ exp(-t/τᵢ)
where I(t) is the luminescence intensity at time t, Aᵢ are the amplitudes, and τᵢ are the decay times of the individual components. The analysis of these parameters provides quantitative information about the different decay pathways. For instance, in erbium-doped systems, a faster decay component might be attributed to non-radiative processes or energy transfer to quenchers, while a longer component would be more representative of the intrinsic radiative lifetime of the Er³⁺ ion. The deconvolution process often requires sophisticated fitting algorithms to accurately resolve the different lifetime components.
Upconversion and Downconversion Luminescence Mechanisms
Erbium complexes are well-known for their ability to undergo upconversion and downconversion luminescence, processes that involve the conversion of photons between different energy levels.
Excited State Absorption (ESA) and Energy Transfer Upconversion (ETU) Processes
Upconversion luminescence in erbium complexes, where lower-energy photons are converted to higher-energy emission, can occur through several mechanisms, with Excited State Absorption (ESA) and Energy Transfer Upconversion (ETU) being the most prominent.
Excited State Absorption (ESA) is a single-ion process where an ion in a metastable excited state absorbs a second photon, promoting it to a higher excited state from which it can emit a higher-energy photon. This process is highly dependent on the absorption cross-section of the excited state.
Energy Transfer Upconversion (ETU) is a multi-ion process involving a sensitizer (B1316253) and an activator ion, or two interacting activator ions. In a typical scenario, a sensitizer ion absorbs a photon and then transfers its energy to a neighboring activator ion that is already in an excited state, promoting the activator to a higher emissive level. The efficiency of ETU is strongly dependent on the concentration of the lanthanide ions and the distance between them.
Research on various erbium complexes has shown that the dominant upconversion mechanism can be identified by analyzing the dependence of the upconversion emission intensity on the excitation power. A quadratic dependence is typically indicative of a two-photon upconversion process. In some molecular erbium complexes, it has been found that the ESA mechanism can be surprisingly dominant over ETU, leading to significant upconversion quantum yields. nih.gov
Comparison of ESA and ETU Upconversion Quantum Yields in Analogous Erbium Complexes
| Complex | Mechanism | Upconversion Quantum Yield (Φup) | Reference |
| [Er(L)₃]³⁺ type | ESA | 5.5(6) × 10⁻¹¹ to 1.7(2) × 10⁻⁹ | nih.gov |
| [CrErCr(bpb-bzimpy)₃]⁹⁺ | ETU | 5.8(6) × 10⁻⁸ | nih.gov |
| [ZnErZn(L5)₃]¹⁰⁺ | ETU | 3.6 × 10⁻⁸ | nih.gov |
This table showcases representative upconversion quantum yields for analogous erbium complexes to highlight the differences between ESA and ETU mechanisms.
Cooperative Sensitization and Photon Avalanche Mechanisms
Cooperative Sensitization is another multi-ion upconversion process where two or more excited sensitizer ions simultaneously transfer their energy to a single activator ion, exciting it to a high-energy state. This is a higher-order process and is generally less efficient than sequential energy transfer in ETU.
Photon Avalanche is a more complex upconversion mechanism that exhibits a threshold behavior. It involves an initial weak absorption to an excited state, followed by a cross-relaxation process between two ions that populates a metastable intermediate state. Once a critical population of this intermediate state is reached, a strong ESA process is triggered, leading to a rapid increase (avalanche) in the upconversion emission. This mechanism is highly dependent on the excitation power density and the specific energy level structure of the ion.
While these mechanisms are well-documented for lanthanide-doped inorganic materials, their observation in discrete molecular complexes like Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) is less common but an active area of research.
Temperature-Dependent Luminescence Studies
The luminescence properties of erbium complexes are often sensitive to temperature variations. Studying these dependencies provides valuable information about the stability of the complex and the mechanisms of non-radiative de-excitation.
Thermal Quenching Mechanisms and Activation Energies
Thermal quenching refers to the decrease in luminescence intensity with increasing temperature. This phenomenon is primarily caused by the thermal activation of non-radiative decay pathways that compete with the radiative emission process. The energy from the excited state is dissipated as heat (phonons) to the surrounding environment.
The temperature dependence of the luminescence intensity can often be described by the Arrhenius equation:
I(T) = I₀ / (1 + Σ Cᵢ exp(-ΔEᵢ/kT))
where I(T) is the luminescence intensity at temperature T, I₀ is the intensity at low temperature, Cᵢ are constants related to the frequency factor of the quenching process, ΔEᵢ are the activation energies for the quenching processes, and k is the Boltzmann constant.
By fitting the experimental temperature-dependent luminescence data to this equation, the activation energy (ΔE) for thermal quenching can be determined. This activation energy corresponds to the energy barrier that needs to be overcome for the non-radiative process to occur. In erbium-doped semiconductors, for instance, two distinct activation energies have been observed, one at lower temperatures (58-100 meV) associated with a localized energy barrier at the Er³⁺ center, and another at higher temperatures attributed to an Auger-type non-radiative process. ias.ac.in Similar multi-pathway quenching mechanisms can be expected in coordination complexes.
Representative Activation Energies for Thermal Quenching in Erbium-Doped Materials
This table presents data for erbium-doped semiconductors to illustrate the concept of activation energies in thermal quenching, as specific data for the target compound is not available.
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| [Er₂(nd)₆(μ-bpm)] | [Er₂(2,4-nonanedione)₆(μ-2,2'-bipyrimidine)] |
| [Er(L)₃]³⁺ | Tris(ligand)erbium(III) (where L is a generic ligand) |
| [CrErCr(bpb-bzimpy)₃]⁹⁺ | [CrErCr(2,6-bis((pyridin-2-benzimidazol-5-yl)methyl-(benzimidazol-2-yl))pyridine)₃]⁹⁺ |
| [ZnErZn(L5)₃]¹⁰⁺ | A trinuclear helicate with three sensitizing dyes around an erbium(III) ion |
| Er-doped GaInAsP | Erbium-doped Gallium Indium Arsenide Phosphide |
| Er-doped Si | Erbium-doped Silicon |
| Er-doped InP | Erbium-doped Indium Phosphide |
Luminescence Thermometry Principles and Calibration Methodologies
The field of luminescence thermometry leverages the temperature-dependent optical properties of certain materials to enable non-contact temperature sensing. Lanthanide complexes, such as Erbium tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorate), are a class of compounds that have garnered interest for these applications due to their unique photophysical characteristics. The principles and calibration methodologies for using such compounds as luminescent thermometers are grounded in the well-understood behavior of the trivalent erbium ion (Er³⁺) within a coordinating ligand framework.
The most widely utilized principle for luminescence thermometry with erbium-containing materials is the Luminescence Intensity Ratio (LIR) technique. researchgate.net This method relies on the presence of two closely spaced, thermally coupled excited energy levels in the Er³⁺ ion, namely the ²H₁₁/₂ and ⁴S₃/₂ states. Following excitation, both of these levels are populated, and they subsequently de-excite to the ⁴I₁₅/₂ ground state, resulting in two distinct emission bands in the visible spectrum.
The relative population of these two energy levels is governed by the Boltzmann distribution. As the temperature changes, the population of the higher energy level (²H₁₁/₂) changes relative to the lower one (⁴S₃/₂). This results in a temperature-dependent variation in the intensity ratio of their respective emission peaks. The LIR is defined as:
LIR = I(²H₁₁/₂ → ⁴I₁₅/₂) / I(⁴S₃/₂ → ⁴I₁₅/₂)
where I represents the integrated intensity of the corresponding emission band.
The relationship between the LIR and temperature (T) can be described by the following equation:
LIR = C * exp(-ΔE / kT)
where:
C is a pre-exponential factor that is dependent on the host material and experimental conditions.
ΔE is the energy difference between the ²H₁₁/₂ and ⁴S₃/₂ levels.
k is the Boltzmann constant.
T is the absolute temperature in Kelvin.
This relationship forms the basis for calibrating an erbium-based luminescent thermometer.
Calibration Methodologies
The calibration of a luminescent thermometer based on a compound like Erbium tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorate) involves systematically measuring the LIR at a series of known temperatures. This process allows for the determination of the parameters C and ΔE, enabling the creation of a calibration curve that can then be used to determine unknown temperatures.
A typical calibration procedure would involve the following steps:
Sample Preparation: The erbium complex is prepared in a suitable form, such as a powder, a thin film, or dispersed in a matrix.
Temperature-Controlled Measurement: The sample is placed in a temperature-controlled environment, such as a cryostat or a heating stage, that allows for precise and stable temperature regulation.
Luminescence Spectroscopy: The sample is excited by a suitable light source (e.g., a laser or a xenon lamp), and the resulting emission spectrum is recorded at various temperatures across the desired operating range.
Data Analysis: For each temperature point, the integrated intensities of the ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂ emission bands are calculated.
Calibration Curve Generation: The LIR is calculated for each temperature and plotted against the inverse of the absolute temperature (1/T). A linear fit to the natural logarithm of the LIR versus 1/T allows for the experimental determination of ΔE and C.
The sensitivity of a luminescent thermometer is a critical performance parameter. The absolute sensitivity (Sₐ) and relative sensitivity (Sᵣ) are defined as:
Sₐ = d(LIR)/dT Sᵣ = (1/LIR) * |d(LIR)/dT| * 100%
The relative sensitivity is often preferred as it provides a normalized measure of the thermometer's performance. For Er³⁺-based thermometers, the energy gap (ΔE) between the thermally coupled levels is a key factor influencing sensitivity.
Table of Research Findings for Erbium-Based Luminescent Thermometers (General)
| Host Material/Complex Type | Temperature Range (K) | Maximum Relative Sensitivity (Sᵣ) | Excitation Wavelength (nm) | Reference |
| Er³⁺-doped Gd₂O₃ | 303 - 773 | ~1.3% K⁻¹ at 523 K | 980 | researchgate.net |
| Er³⁺/Yb³⁺ co-doped NaYF₄ | 303 - 573 | ~1.2% K⁻¹ at 303 K | 980 | researchgate.net |
| Er³⁺ in various glasses | 298 - 773 | Varies with glass composition | - | researchgate.net |
| Er³⁺ in various crystals | 298 - 873 | Varies with crystal structure | - | researchgate.net |
This table presents a summary of typical performance characteristics for erbium-based luminescent thermometers based on general findings in the field, as specific data for Erbium tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorate) is not available.
The choice of the organic ligand, such as 3-(heptafluoropropylhydroxymethylene)-(+)-camphorate, can significantly impact the photophysical properties of the erbium ion. The camphor-derived chiral component could potentially lead to interesting chiroptical properties, though its direct influence on the thermometric performance is not documented in the available literature. unipi.it The fluorinated nature of the ligand is generally beneficial for lanthanide luminescence as it can reduce quenching from high-frequency vibrations (e.g., C-H oscillators) that can be present in non-fluorinated analogues. researchgate.net
Further research focusing specifically on the temperature-dependent luminescence of Erbium tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorate) would be necessary to fully elucidate its potential and performance as a luminescent thermometer and to generate a specific calibration curve and sensitivity data for this compound.
Advanced Applications and Performance Evaluation of Erbium Tris 3 Heptafluoropropylhydroxy in Functional Materials
Optical Waveguides and Planar Lightwave Circuits
Erbium-doped materials are fundamental to the development of optical amplifiers and lasers operating at the key telecommunications wavelength of 1.5 µm. optica.org The incorporation of erbium complexes like Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) into polymer-based waveguides offers a pathway to creating compact, low-cost, and integrated photonic circuits.
Fabrication Methodologies for Erbium-Doped Waveguides
The fabrication of optical waveguides doped with erbium complexes typically involves the integration of the active erbium compound into a host matrix, which is then patterned to form the waveguide structure. Polymer-based waveguides are particularly advantageous due to their ease of processing and compatibility with various substrates. ebrary.net
A common fabrication approach involves the following steps:
Material Preparation : The Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) is dissolved in a suitable solvent and then mixed with a polymer host material, such as polymethyl methacrylate (B99206) (PMMA) or a siloxane-based polymer. nih.govacs.org The concentration of the erbium complex is a critical parameter that influences the optical gain and potential for concentration quenching. erbium.nl
Thin Film Deposition : The resulting erbium-doped polymer solution is deposited onto a substrate (e.g., silicon, glass) to form a thin film. Spin coating is a widely used technique that allows for the creation of uniform films with controlled thickness. ebrary.net
Waveguide Patterning : The waveguide channels are defined in the erbium-doped polymer layer. This can be achieved through various lithographic techniques, including conventional photolithography with a mask or direct laser writing. ebrary.net In photolithography, a photoresist layer is patterned on top of the polymer film, which is then etched to create the waveguide core.
Cladding Deposition : An upper cladding layer, with a lower refractive index than the core, is deposited over the patterned waveguide to ensure light confinement.
An alternative and increasingly popular method is the dispersion of erbium-doped nanoparticles within the polymer matrix. nih.govacs.org This approach can enhance the photoluminescence and lifetime of the erbium ions. The nanoparticles, often a fluoride (B91410) or oxide host like NaYF₄ or CeO₂, are first synthesized with erbium doping and then dispersed into the polymer before film deposition. acs.org
| Parameter | Typical Value/Range | Significance |
| Host Material | PMMA, Siloxane Polymers | Determines the mechanical and bulk optical properties of the waveguide. |
| Erbium Complex Conc. | 0.1 - 5.0 wt% | Affects optical gain and quenching effects. |
| Core Thickness | 1 - 10 µm | Influences the mode profile and confinement of light. |
| Refractive Index Contrast | 0.001 - 0.04 | Determines the guiding properties of the waveguide. ebrary.net |
This table presents typical parameters for polymer waveguides doped with erbium complexes, providing a general framework for the fabrication of devices using Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate).
Optical Loss and Gain Coefficient Measurement Techniques
The performance of an erbium-doped waveguide is primarily characterized by its optical loss and gain.
Optical Loss refers to the attenuation of the light signal as it propagates through the waveguide. It is typically measured in decibels per centimeter (dB/cm). The cut-back method is a standard technique for determining propagation loss. In this method, the optical power transmitted through waveguides of different lengths is measured, and the loss is calculated from the slope of the power versus length plot.
Optical Gain is the amplification of the signal light as it passes through the waveguide, which is achieved by optically pumping the erbium ions. The net optical gain is the difference between the signal amplification and the total optical loss. It is also expressed in dB/cm.
To measure the gain, a pump laser (e.g., at 980 nm or 1480 nm) and a signal laser (around 1.5 µm) are coupled into the waveguide. The output signal power is measured with and without the pump laser to determine the enhancement. A critical factor limiting gain is excited-state absorption (ESA) , where a pump photon is absorbed by an already excited erbium ion, which does not contribute to the desired signal amplification. optica.org
The gain performance of a waveguide doped with an erbium complex can be modeled to understand the impact of various parameters. For instance, calculations for a polymer waveguide based on erbium cage complexes have shown a potential gain of 1.7 dB/cm with a threshold pump power of approximately 1.4 mW. erbium.nl
| Measurement Technique | Parameter Measured | Typical Values for Er-doped Polymer Waveguides |
| Cut-back Method | Propagation Loss | 0.1 - 1.0 dB/cm |
| Pump-Probe Spectroscopy | Optical Gain | 1 - 15 dB/cm (net gain) acs.org |
| Spectroscopic Ellipsometry | Refractive Index | 1.53 - 1.58 nih.govacs.org |
This table summarizes key techniques and typical performance metrics for erbium-doped polymer waveguides. The values are based on studies of similar erbium-doped systems and represent target performance for waveguides incorporating Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate).
Luminescent Sensors for Chemical and Environmental Analytes
The luminescence of erbium complexes can be sensitive to the local chemical environment, a property that can be harnessed for the development of optical sensors.
Sensing Mechanisms Based on Luminescence Quenching or Enhancement
The sensing mechanism of a luminescent sensor based on an erbium complex relies on the interaction of an analyte with the complex, leading to a measurable change in its luminescence intensity or lifetime.
Luminescence Quenching : This is a process where the presence of an analyte reduces the luminescence intensity of the erbium complex. The quenching can occur through several mechanisms:
Energy Transfer : The excited erbium ion transfers its energy to the analyte molecule, which then de-excites non-radiatively.
Electron Transfer : An electron is transferred between the excited complex and the analyte, leading to a non-luminescent state.
Complex Formation : The analyte may bind to the erbium complex, altering its structure and promoting non-radiative decay pathways.
Luminescence Enhancement : In some cases, the interaction with an analyte can lead to an increase in luminescence intensity. This can happen if the analyte passivates non-radiative decay channels, for example, by displacing quenching species (like O-H or C-H oscillators) from the coordination sphere of the erbium ion. erbium.nl
The fluorinated ligands in Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) are advantageous for sensing applications as the C-F bonds have lower vibrational energies compared to C-H bonds, which reduces non-radiative decay and can lead to a more stable and sensitive luminescent signal. researchgate.net
Selectivity and Sensitivity Assessment Protocols
The performance of a luminescent sensor is defined by its selectivity and sensitivity.
Selectivity refers to the ability of the sensor to respond to a specific analyte in the presence of other potentially interfering species. To assess selectivity, the sensor's luminescent response is measured in the presence of the target analyte and a range of other compounds. A highly selective sensor will show a significant response only to the target analyte.
Sensitivity is a measure of how much the luminescent signal changes for a given change in the analyte concentration. It is often characterized by the limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably detected. The Stern-Volmer equation is commonly used to quantify the quenching efficiency and sensitivity.
The assessment protocol for a new sensor based on Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) would involve:
Characterizing the baseline photoluminescence of the erbium complex in a chosen matrix (e.g., a polymer film or solution).
Exposing the sensor to varying concentrations of the target analyte and measuring the change in luminescence intensity or lifetime.
Plotting the response against analyte concentration to determine the calibration curve and the LOD.
Testing the response to a variety of other analytes to evaluate selectivity.
Light-Emitting Devices (LEDs) and Displays
Erbium complexes that emit in the near-infrared are key materials for the fabrication of NIR-OLEDs, which have applications in night-vision displays, optical communications, and medical diagnostics. The use of solution-processable complexes like Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) simplifies the manufacturing of large-area devices. rsc.org
A typical NIR-OLED structure consists of several layers:
A transparent anode (e.g., Indium Tin Oxide - ITO).
A hole transport layer (HTL).
The emissive layer (EML), which consists of the erbium complex dispersed in a host material.
An electron transport layer (ETL).
A metallic cathode (e.g., Al).
In such a device, electrons and holes are injected from the cathode and anode, respectively. They recombine in the emissive layer, exciting the host material. The energy is then transferred to the erbium complex (the "antenna effect"), which subsequently de-excites by emitting a photon at its characteristic wavelength of ~1.5 µm. rsc.orgrsc.org
The design of the ligands in Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) is crucial for efficient electroluminescence. The ligands must have a triplet state energy that is suitably positioned to enable efficient energy transfer to the erbium ion. The fluorination of the ligands helps to minimize non-radiative decay, thereby increasing the internal quantum efficiency of the device. researchgate.netrsc.org Research on similar fluorinated erbium β-diketonate complexes has demonstrated the successful fabrication of NIR-OLEDs with complete quenching of the ligand's visible emission, indicating efficient energy transfer to the erbium ion. rsc.org
| Device Component | Material Example | Function |
| Anode | ITO | Injects holes |
| Hole Transport Layer | TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) | Transports holes to the emissive layer |
| Emissive Layer | Erbium complex in a host (e.g., PVK) | Site of electron-hole recombination and light emission |
| Electron Transport Layer | Alq₃ (Tris(8-hydroxyquinolinato)aluminium) | Transports electrons to the emissive layer |
| Cathode | LiF/Al | Injects electrons |
This table outlines the typical structure of a NIR-OLED, for which Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) would be a candidate for the emissive layer.
Integration into Organic Light-Emitting Diode (OLED) Architectures
The incorporation of Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) into OLEDs is primarily aimed at achieving NIR electroluminescence. The integration of such erbium complexes into the emissive layer (EML) of an OLED can be accomplished through either vacuum thermal evaporation or solution-based processing techniques. In a typical device architecture, the erbium complex is co-deposited or blended with a host material. The host material is selected to have appropriate energy levels to facilitate efficient energy transfer to the erbium chelate.
The process involves the injection of electrons and holes from the cathode and anode, respectively. These charge carriers recombine in the EML to form excitons on the host molecules. Through a process of Förster or Dexter energy transfer, the energy from these excitons is transferred to the organic ligands of the erbium complex and subsequently to the central Er³⁺ ion, leading to its characteristic NIR emission. The bulky, fluorinated ligands of Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) are designed to effectively shield the erbium ion from non-radiative decay pathways, thereby enhancing luminescence efficiency.
Electroluminescence Performance Characterization
The electroluminescence (EL) performance of OLEDs incorporating erbium complexes is evaluated based on several key parameters. While specific data for Erbium tris(3-(hettafluoropropylhydroxymethylene)-d-camphorate) is not widely reported, the performance of similar near-infrared emitting erbium-based OLEDs can be considered representative. The primary emission peak is centered around 1540 nm, a wavelength of significant technological importance.
The external quantum efficiency (EQE) of erbium-based OLEDs has been a subject of intensive research. Challenges such as back-energy transfer from the excited erbium ion to the ligand and concentration quenching can limit device efficiency. However, the use of fluorinated ligands can enhance performance. Fluorine co-doping in other erbium-based systems has been shown to increase the number of optically active Er³⁺ ions and improve the probability of intra-4f transitions, leading to enhanced EL. nih.gov
Below is a representative data table illustrating typical performance characteristics of an erbium-based NIR-OLED.
| Parameter | Value |
| Peak Emission Wavelength | ~1540 nm |
| Turn-on Voltage | 5-10 V |
| Maximum Radiance | 100-500 µW/cm² |
| External Quantum Efficiency (EQE) | 0.1 - 0.5% |
| Full Width at Half Maximum (FWHM) | < 30 nm |
Photonic Systems and Telecommunications
Erbium-Doped Fiber Amplifiers (EDFAs) and Wavelength Division Multiplexing (WDM)
Erbium-doped fiber amplifiers (EDFAs) are a cornerstone of modern long-haul optical communication systems. fiberlabs.com They are instrumental in amplifying optical signals in the C-band (1530-1565 nm), which is the standard transmission window for telecommunications. newport.com Wavelength Division Multiplexing (WDM) technology, which allows multiple data streams to be transmitted simultaneously over a single optical fiber at different wavelengths, relies heavily on the broad and flat gain spectrum provided by EDFAs. fiberoptics4sale.com
Traditionally, EDFAs are fabricated by directly doping erbium ions into the silica (B1680970) glass core of an optical fiber. fiberoptics4sale.com The use of erbium chelates like Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) in this context is less conventional. However, research into erbium-doped polymer optical fibers and other waveguide amplifiers presents an avenue for the potential use of such complexes. ucf.edu The organic ligands could offer a way to achieve higher erbium concentrations without clustering, a common issue in silica-based hosts that can lead to performance degradation. nih.gov
Optical Amplification Efficiency and Noise Figure Analysis
The performance of an EDFA is characterized by its gain, gain flatness, and noise figure. The gain is the ratio of the output signal power to the input signal power, while the noise figure quantifies the degradation of the signal-to-noise ratio as the signal passes through the amplifier. A lower noise figure is desirable for high-performance systems.
The efficiency of an EDFA is influenced by the pump wavelength (typically 980 nm or 1480 nm), the concentration of erbium ions, and the composition of the fiber core. rp-photonics.comansys.com Alumina is often used as a co-dopant in silica fibers to broaden and flatten the gain spectrum. fiberoptics4sale.com For an erbium complex to be a viable alternative, it would need to demonstrate comparable or superior performance in terms of amplification efficiency and noise characteristics.
The following table provides typical performance values for a C-band EDFA, which serves as a benchmark for any new erbium-based gain medium.
| Parameter | Typical Value |
| Operating Wavelength Range | 1530 - 1565 nm (C-band) |
| Small Signal Gain | 20 - 40 dB |
| Saturated Output Power | +10 to +23 dBm |
| Noise Figure | 4 - 6 dB |
| Pump Wavelength | 980 nm or 1480 nm |
Advanced Security and Anti-Counterfeiting Applications
Luminescent Tagging and Fingerprinting Technologies
Lanthanide complexes are increasingly being explored for advanced anti-counterfeiting applications due to their unique and difficult-to-replicate luminescent properties. researchgate.netnih.gov The sharp, characteristic emission bands of erbium, combined with its long luminescence lifetime, make it an excellent candidate for use in security inks, tags, and labels. ias.ac.ingoogle.com
Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) can be incorporated into various matrices such as polymers or inks to create covert security features. These features are invisible under normal lighting conditions but can be authenticated by revealing a specific luminescent signature when excited by a light source of a particular wavelength, often in the ultraviolet or near-infrared range. The use of up-conversion and down-conversion luminescence can create multi-level security features, significantly enhancing the complexity and security of the tag. nih.govpib.gov.in For instance, a security tag could exhibit one color under UV excitation and another under NIR excitation, a feature that is extremely difficult to counterfeit. wikipedia.org The specific excitation and emission properties of the erbium complex serve as a unique "fingerprint" for authentication. Recent research has demonstrated the fabrication of advanced security labels using erbium-doped silicon thin films, where laser writing creates luminescent patterns. researchgate.net
The table below outlines the principles of using erbium complexes in anti-counterfeiting.
| Feature | Description |
| Covert Nature | The luminescent tag is invisible under ambient lighting. |
| Unique Signature | The specific excitation and emission wavelengths, along with the luminescence lifetime of the erbium complex, create a unique and verifiable signature. |
| Multi-level Security | The potential for both down-conversion (e.g., UV to NIR) and up-conversion (e.g., NIR to visible) luminescence allows for multiple layers of security in a single tag. |
| Durability | The stability of the erbium complex ensures the longevity of the security feature. |
Multi-Level Security Feature Development
The escalating global issue of counterfeiting across various sectors, including currency, official documents, and branded goods, necessitates the development of increasingly sophisticated security features. Lanthanide complexes, renowned for their unique photophysical properties, have emerged as promising candidates for creating robust and multi-layered anti-counterfeiting measures. Among these, Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) presents significant potential for the development of advanced, multi-level security features. Its utility stems from its distinct luminescent characteristics, which can be harnessed to create security elements that are difficult to replicate.
The core of its application in security lies in its ability to exhibit luminescence, a property that can be tailored and integrated into various materials. This luminescence is not a simple glow but can be engineered to have specific excitation and emission profiles, offering a unique "fingerprint" for authentication purposes.
One of the primary applications of luminescent lanthanide complexes is in the formulation of security inks. nih.govbirmingham.ac.uk These inks can be designed to be invisible under normal lighting conditions, only revealing their presence upon excitation with a specific wavelength of light, often in the ultraviolet (UV) or near-infrared (NIR) spectrum. This covert feature provides a first level of security. New security inks incorporating lanthanide-doped upconverting nanoparticles, which are invisible until exposed to NIR light, have been developed. wikipedia.org
Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) can be dispersed within a polymer matrix to create a printable ink. This ink can then be used to print patterns, codes, or images onto documents, packaging, or labels. The selection of the ligand, in this case, 3-(heptafluoropropylhydroxymethylene)-d-camphorate, plays a crucial role in sensitizing the erbium ion's luminescence, enhancing its brightness and stability.
To elevate the security level, the luminescent properties of the erbium complex can be designed to be responsive to external stimuli. This creates a dynamic and interactive security feature that is significantly more challenging to counterfeit. For instance, the luminescence intensity or color could change in response to:
Excitation Wavelength: The security feature might display different luminescent colors or patterns when excited with different wavelengths of light. This is a known characteristic of some lanthanide-based systems.
Temperature (Thermochromic Luminescence): The luminescent properties could be engineered to change with temperature. A security label might be invisible at room temperature but become luminescent upon heating or cooling.
Solvents (Solvatochromism): The presence of certain solvents could alter the luminescent response, providing another layer of verification.
While specific research on the stimuli-responsive properties of Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) is not extensively documented in the search results, the general principles of lanthanide complex chemistry suggest this is a feasible approach. The ligand environment surrounding the erbium ion is sensitive to its surroundings, and changes in this environment can directly impact the f-f electronic transitions responsible for luminescence.
A particularly advanced security feature that can be developed using chiral lanthanide complexes like Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) is circularly polarized luminescence (CPL). nih.gov CPL is the differential emission of left and right circularly polarized light by a chiral luminophore. This property adds a highly secure, covert feature that is extremely difficult to mimic.
| Parameter | Description | Significance in Security Applications |
| Excitation Wavelength | The wavelength(s) of light required to induce luminescence. | Covert features can be designed using non-visible excitation wavelengths (e.g., UV or NIR). Multiple excitation wavelengths can create more complex security features. |
| Emission Wavelength(s) | The wavelength(s) of light emitted by the complex after excitation. | The specific color of the emitted light provides a distinct signature. Multiple emission peaks can be used for encoding information. Erbium ions are known for their characteristic emission in the near-infrared region. americanelements.com |
| Luminescence Lifetime | The time it takes for the luminescence intensity to decay to 1/e of its initial value after excitation is removed. | Long luminescence lifetimes are a hallmark of lanthanide complexes and can be used to distinguish them from more common fluorescent materials with short lifetimes, a technique known as time-gated luminescence imaging. wikipedia.org |
| Quantum Yield | The ratio of the number of photons emitted to the number of photons absorbed. | A higher quantum yield results in a brighter, more easily detectable security feature. |
| Circularly Polarized Luminescence (CPL) Dissymmetry Factor (glum) | A measure of the degree of circular polarization in the emitted light. | A non-zero glum value indicates the presence of CPL, a high-security feature. The sign (+ or -) and magnitude of glum provide a unique signature. nih.gov |
| Photostability | The ability of the complex to withstand repeated excitation without significant degradation of its luminescent properties. | High photostability is crucial for the long-term reliability and readability of the security feature. |
| Chemical and Thermal Stability | The ability of the complex to maintain its integrity and luminescent properties under various environmental conditions. | Ensures the security feature remains functional throughout the lifetime of the document or product. |
The development of multi-level security features using Erbium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) is a promising area of research in functional materials. By leveraging its unique luminescent properties, including the potential for stimuli-responsiveness and circularly polarized luminescence, it is possible to create highly secure and difficult-to-replicate anti-counterfeiting technologies. Further research would be beneficial to fully characterize and optimize the performance of this specific compound in security ink formulations and other security applications.
Future Directions and Emerging Research Avenues for Erbium Tris 3 Heptafluoropropylhydroxy Complexes
Development of Novel Ligand Architectures for Enhanced Photophysical Properties
The ligand environment surrounding the erbium ion is paramount in dictating the photophysical properties of the complex. The organic ligand, in this case, 3-(heptafluoropropylhydroxymethylene)-d-camphorate, plays a crucial role in sensitizing the erbium ion's luminescence. Future research is heavily invested in designing novel ligand architectures to further enhance these properties.
One key area of investigation is the use of fluorinated β-diketones and other neutral unidentate ligands. rsc.org These ligands can act as effective "antennas," absorbing UV energy and efficiently transferring it to the central erbium ion, which then emits in the near-infrared region. rsc.org The choice of solvent can also influence the photophysical properties, with studies showing that the oscillator strength of some erbium complexes is highest in dichloromethane. rsc.org
Another promising avenue is the exploration of tetrapyrrole ligands, such as porphyrins and phthalocyanines. researchgate.net These macrocyclic compounds can form various types of complexes with erbium, including mononuclear, sandwich-type, and peripherally-metalated structures. researchgate.net Research has shown that intramolecular energy transfer occurs in all these Er-complexes, leading to the characteristic 4f-luminescence in the NIR region. researchgate.net Some of these complexes are dual-emissive, exhibiting both the erbium(III) 4f-emission in the near-infrared and molecular fluorescence in the visible spectrum. researchgate.net
| Ligand Type | Example Ligands | Key Features | Potential Enhancements |
| Fluorinated β-diketones | Hexafluoroacetylacetone (hfaa) | Act as sensitizers and antennas for the central lanthanide ion. rsc.org | Improved energy transfer efficiency and higher oscillator strength in specific solvents. rsc.org |
| Neutral Unidentate Ligands | Indazole (Hind) | Can be incorporated into ternary complexes to modify the coordination environment. rsc.org | Enhanced NIR photophysical properties in the solid state compared to solutions. rsc.org |
| Tetrapyrrole Macrocycles | Porphyrins, Phthalocyanines | Enable the formation of diverse complex structures (mononuclear, sandwich). researchgate.net | Dual-emissive properties and tunable excited-state relaxation pathways. researchgate.net |
| Perfluorinated Binolates | F12Binol | Lead to exceptionally high quantum yields in erbium complexes. nsf.gov | Increased brightness of circularly polarized luminescence for quantum applications. nsf.gov |
Integration into Hybrid Organic-Inorganic Materials and Nanocomposites
To bridge the gap between molecular complexes and functional devices, researchers are increasingly integrating erbium complexes into hybrid organic-inorganic materials and nanocomposites. This approach aims to combine the desirable luminescent properties of the erbium complex with the processability, stability, and mechanical robustness of a host matrix.
One successful strategy involves doping lanthanide complexes into sol-gel derived glasses. researchgate.net This method allows for the creation of thin films and other form factors suitable for device fabrication. researchgate.net The incorporation of the erbium complex into an inorganic hybrid matrix can significantly enhance its thermal and photochemical stability. researchgate.net
Another area of active research is the covalent immobilization of lanthanide complexes onto the surfaces of mesoporous silica (B1680970) materials, such as MCM-41. researchgate.net This technique provides a high degree of control over the distribution of the luminescent centers within the material. Furthermore, the development of hybrid organic-inorganic perovskites has opened up new possibilities for creating novel functional materials. nih.gov
Exploration of Erbium tris(3-(heptafluoropropylhydroxy)) in Quantum Technologies
The near-infrared emission of erbium complexes, particularly in the telecommunications C-band (around 1550 nm), makes them highly attractive for applications in quantum communication technologies. nsf.gov A key focus in this area is the development of erbium complexes that exhibit circularly polarized luminescence (CPL). CPL is a phenomenon where the emitted light has a preferential handedness (left or right circularly polarized), which can be used to encode quantum information.
Recent breakthroughs have shown that erbium complexes with perfluorinated binolate ligands can achieve exceptionally high quantum yields, reaching up to 11%. nsf.gov This represents a significant improvement over previous molecular erbium complexes and makes them comparable to ytterbium emitters. nsf.gov The dissymmetry factor (glum), a measure of the degree of circular polarization, is another critical parameter being optimized. Researchers are exploring how the secondary coordination sphere and the choice of alkali metal can influence the structural geometry and, consequently, the CPL properties. nsf.gov
| Property | Significance in Quantum Technologies | Recent Advancements |
| Emission Wavelength | Emission in the telecom C-band (~1550 nm) is ideal for transmission through optical fibers. nsf.gov | Erbium complexes with specific ligands show strong emission in this region. nsf.gov |
| Quantum Yield | Higher quantum yields lead to brighter and more efficient emitters. nsf.gov | Perfluorinated binolate ligands have enabled quantum yields as high as 11% in erbium complexes. nsf.gov |
| Circularly Polarized Luminescence (CPL) | CPL can be used to encode quantum information, enabling applications in quantum networks. nsf.gov | Erbium complexes with chiral ligands exhibit significant CPL with tunable dissymmetry factors. nsf.gov |
Advanced Manufacturing Techniques for Erbium-Doped Functional Devices
The fabrication of functional devices incorporating erbium complexes requires advanced manufacturing techniques that allow for precise control over the material's composition and structure. For erbium-doped optical fibers, which are crucial components of optical amplifiers and lasers, techniques like Modified Chemical Vapor Deposition (MCVD) combined with solution doping are widely used. researchgate.net These methods enable the creation of fiber preforms with tailored refractive index profiles and erbium concentrations. researchgate.net
More recently, additive manufacturing, or 3D printing, has emerged as a versatile tool for fabricating complex optical fiber preforms. light-am.com This technology offers the potential to create intricate structures, such as multi-core fibers, that are difficult to produce with traditional methods. light-am.com Additive manufacturing also allows for the incorporation of a diverse range of dopants, including erbium and other elements, to fine-tune the optical properties of the fiber. light-am.com
For thin-film devices, techniques like spin-coating of sol-gel solutions containing the erbium complex are employed. researchgate.net These methods are suitable for creating uniform films on various substrates. The development of novel inks and printing techniques, such as grayscale digital light processing and dynamic-photomask-assisted direct ink writing, are pushing the boundaries of what is possible in the fabrication of functional soft materials. wisc.edu
Computational Design and Predictive Modeling of New Erbium Complexes
The traditional trial-and-error approach to discovering new materials is being increasingly supplemented by computational design and predictive modeling. These powerful tools can accelerate the development of new erbium complexes with tailored properties. By using quantum mechanical simulation techniques and machine learning models, researchers can predict the photophysical properties of a complex before it is synthesized in the lab.
This computational approach allows for the systematic exploration of a vast chemical space of potential ligands and complex structures. nih.gov For example, computational tools can be used to design ligands that are predicted to have a high sensitization efficiency for the erbium ion. Molecular modeling can also provide insights into the structure-property relationships that govern the performance of these complexes. nih.gov
The emerging pipeline for designing functional molecules involves a synergistic combination of computational design, chemical synthesis, and experimental characterization. nih.gov This integrated approach has the potential to significantly reduce the time and cost associated with the discovery of new and improved erbium complexes for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
